![molecular formula C22H21FN6 B2404494 N6-cyclopentyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 955337-16-3](/img/structure/B2404494.png)
N6-cyclopentyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N6-cyclopentyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines.
Mechanism of Action
Target of Action
The primary target of N6-cyclopentyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibitory action halts the progression of the cell cycle, specifically blocking the transition from the G1 phase to the S phase .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in all living cells . By blocking the activity of CDK2, the compound prevents the phosphorylation of key proteins required for DNA replication and cell division . This results in cell cycle arrest, which can lead to apoptosis, or programmed cell death .
Pharmacokinetics
These properties can help predict the observed antitumor activity .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . It also exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within HCT cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-cyclopentyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions.
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N6-cyclopentyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated derivatives .
Scientific Research Applications
N6-cyclopentyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated as a potential kinase inhibitor for cancer treatment.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also exhibit kinase inhibitory activity and are studied for their anticancer properties.
Pyrimido[4,5-d]pyrimidine analogs: These compounds share a similar bicyclic structure and have applications in medicinal chemistry.
Uniqueness
N6-cyclopentyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific substitution pattern, which imparts distinct biological activity and selectivity towards certain kinases, making it a valuable compound for targeted cancer therapy .
Biological Activity
N6-cyclopentyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology and molecular targeting. This article explores its synthesis, biological activity, and mechanisms of action based on recent research findings.
The compound belongs to a class of pyrazolo[3,4-d]pyrimidine derivatives, which have been synthesized through various methods including the Ugi reaction and Huisgen cycloaddition. The structural formula is characterized by the presence of a cyclopentyl group and a fluorophenyl moiety, which contribute to its pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C27H26FN3O2S |
Molecular Weight | 507.654 g/mol |
Chemical Structure | Chemical Structure |
2.1 Anticancer Activity
Recent studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit potent anticancer properties. In particular, this compound has shown significant inhibitory effects against various cancer cell lines.
- In vitro Studies : The compound was tested against A549 (lung cancer) and HCT116 (colon cancer) cell lines. It exhibited IC50 values of 8.21 µM and 19.56 µM respectively, indicating strong anti-proliferative activity .
- Mechanism of Action : The compound acts as an epidermal growth factor receptor inhibitor (EGFRi), which is crucial for cell proliferation and survival in many cancers. Molecular docking studies revealed that it binds effectively to the ATP-binding site of EGFR .
2.2 Kinase Inhibition
The compound also demonstrates kinase inhibitory activity:
- CDK2 Inhibition : It was found to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. The IC50 for CDK2 inhibition was reported at 0.21 µM, showing greater potency compared to standard inhibitors like roscovitine .
Case Study 1: EGFR Inhibition
A study investigated the efficacy of this compound as an EGFR inhibitor. The results showed that the compound induced apoptosis in A549 cells by increasing the BAX/Bcl-2 ratio significantly (8.8-fold increase), indicating its potential as an anti-cancer agent .
Case Study 2: CDK2 Targeting
Another study focused on its interaction with CDK2. The compound was evaluated alongside known inhibitors, revealing that it could effectively disrupt the cell cycle in cancer cells by targeting CDK2 pathways .
4. Conclusion
This compound exhibits promising biological activity primarily through its role as an EGFR inhibitor and CDK2 antagonist. Its ability to induce apoptosis in cancer cells positions it as a candidate for further development in cancer therapeutics.
Properties
IUPAC Name |
6-N-cyclopentyl-4-N-(3-fluorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN6/c23-15-7-6-10-17(13-15)25-20-19-14-24-29(18-11-2-1-3-12-18)21(19)28-22(27-20)26-16-8-4-5-9-16/h1-3,6-7,10-14,16H,4-5,8-9H2,(H2,25,26,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDMVOIGXMLNQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC(=CC=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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